molecular formula C6H9FNNaO2 B2552510 Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate CAS No. 2226305-37-7

Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate

Cat. No. B2552510
CAS RN: 2226305-37-7
M. Wt: 169.131
InChI Key: COCFNMYXSJYBFT-UHFFFAOYSA-M
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Description

The compound Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the properties and reactions of similar compounds. The first paper discusses the ring opening of nonactivated aziridines using nucleophiles such as alcohols, carboxylic acids, and sodium iodide . The second paper describes a kinetic potentiometric method for determining various hydrazines and sodium azide by monitoring their reactions with 1-fluoro-2,4-dinitrobenzene . These studies provide insights into the behavior of small ring compounds and the reactivity of fluorinated compounds, which could be relevant to the analysis of this compound.

Synthesis Analysis

The synthesis of compounds related to this compound can be inferred from the first paper, which details the ring opening of aziridines . The regio- and stereoselectivity of these reactions suggest that the synthesis of this compound could also be achieved through careful selection of nucleophiles and reaction conditions that favor the desired cleavage and substitution patterns.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the discussion of aziridines and their ring-opening reactions indicates that the stereochemistry and regiochemistry of such compounds are significant . The presence of a fluorine atom in the compound of interest would likely influence its reactivity and the outcome of its reactions due to the electronegative nature of fluorine.

Chemical Reactions Analysis

The first paper provides a detailed account of the chemical reactions involving aziridines, which are structurally similar to azetidines . The reactions proceed with high regio- and stereoselectivity, leading to various products depending on the nucleophile used. This suggests that this compound may also undergo selective reactions that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the kinetic study in the second paper highlights the importance of monitoring reactions using a fluoride-selective electrode, which could be a useful technique for studying the reactivity of fluorine-containing compounds like this compound . The rate constants and kinetic data provided could offer a comparison for the reactivity of similar compounds.

Scientific Research Applications

Ion Uptake and Release in Plants

  • Impact on Ion Transport : Research on azetidine 2-carboxylic acid, a related compound, has shown its ability to inhibit the release of ions to the xylem of excised roots of barley and intact plants, affecting protein synthesis and enzyme effectiveness. This suggests potential applications in studying plant physiology and stress responses (Pitman et al., 1977).

Fluorescent Probes for Biological and Chemical Sensing

  • Biochemical Sensing : A study introduced a naphthalimide-based fluorophore incorporating an azetidine unit, demonstrating its application as a selective probe for monitoring anionic surfactants and biological contaminants such as E. coli, highlighting its utility in environmental and biological sensing (Wang et al., 2017).

Synthetic Applications in Medicinal Chemistry

  • Building Blocks for Drug Discovery : The synthesis of 3-fluoroazetidine-3-carboxylic acid and its derivatives demonstrates their potential as cyclic fluorinated β-amino acids, valuable building blocks in medicinal chemistry for drug discovery and development (Van Hende et al., 2009).

Imaging and Receptor Binding Studies

  • PET Imaging Ligands : The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new PET ligand for nicotinic receptors underscores the role of fluorinated azetidine derivatives in developing imaging agents for studying neurological receptors (Doll et al., 1999).

Electrolyte Additives for Na Batteries

  • Electrolyte Improvement for Batteries : Fluoroethylene carbonate, a compound structurally similar to the one , has been identified as an effective electrolyte additive to enhance the reversibility of electrochemical sodium insertion in Na batteries, indicating the potential of fluorinated compounds in battery technology (Komaba et al., 2011).

properties

IUPAC Name

sodium;1-(2-fluoroethyl)azetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.Na/c7-1-2-8-3-5(4-8)6(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFNMYXSJYBFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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